

# Application of N,N-dimethyl-1-naphthylamine in Water Quality Analysis

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Compound of Interest		
Compound Name:	N,N-dimethyl-1-naphthylamine	
Cat. No.:	B146779	Get Quote

Application Note & Protocol

Introduction

**N,N-dimethyl-1-naphthylamine** is a chemical compound historically used in the colorimetric determination of nitrite and nitrate in water samples. This application is based on the Griess test, a well-established analytical method that involves a diazotization and coupling reaction to produce a colored azo dye.[1] The intensity of the color, which is proportional to the nitrite concentration, is then measured spectrophotometrically. For the analysis of nitrate, it must first be reduced to nitrite. While effective, it is important to note that **N,N-dimethyl-1-naphthylamine** is considered a potential carcinogen, and modern methods often substitute it with the safer N-(1-naphthyl)ethylenediamine dihydrochloride.[1] The fundamental principles of the reaction remain the same.

#### Principle of Detection

The determination of nitrite using **N,N-dimethyl-1-naphthylamine** involves a two-step reaction in an acidic medium:

- Diazotization: Nitrite ions (NO<sub>2</sub><sup>-</sup>) react with a primary aromatic amine, such as sulfanilic acid or sulfanilamide, to form a diazonium salt.[1][2]
- Coupling: The diazonium salt then couples with **N,N-dimethyl-1-naphthylamine** to form a colored azo dye. The resulting dye exhibits a characteristic color, typically red or pink, which



can be quantified.

For the determination of nitrate (NO<sub>3</sub><sup>-</sup>), an additional preliminary step is required to reduce the nitrate to nitrite. This is commonly achieved by passing the sample through a column containing granulated copper-cadmium.[3][4][5]

#### **Applications**

The primary application of **N,N-dimethyl-1-naphthylamine** in water quality analysis is the quantification of:

- Nitrite (NO<sub>2</sub><sup>-</sup>): A common contaminant in drinking water, surface water, and wastewater.
- Nitrate (NO<sub>3</sub><sup>-</sup>): After reduction to nitrite, this method is widely used for nitrate determination in various water sources.[1]

This method is utilized in various settings, including environmental monitoring, drinking water quality testing, and industrial wastewater analysis.[4][5]

## **Experimental Protocols**

Protocol 1: Determination of Nitrite Nitrogen in Water

This protocol is based on the principles of the Griess reaction for the direct measurement of nitrite.

- 1. Reagents
- Color Reagent:
  - In a volumetric flask, combine 800 mL of deionized water, 100 mL of concentrated phosphoric acid, and 40 g of sulfanilamide. Stir until dissolved.
  - Add 2 g of N,N-dimethyl-1-naphthylamine and stir until dissolved.
  - Dilute to 1 liter with deionized water. Store in a brown bottle in the dark. This solution is stable for several months.[4]



- Nitrite Stock Solution (1000 mg/L NO<sub>2</sub>-N):
  - Dissolve 6.072 g of potassium nitrite (KNO<sub>2</sub>) in 500 mL of deionized water and dilute to 1 L
     in a volumetric flask. Preserve with 2 mL of chloroform and refrigerate.[4]
- Nitrite Standard Solution (10 mg/L NO<sub>2</sub>--N):
  - Dilute 10.0 mL of the stock nitrite solution to 1000 mL with deionized water. This solution is unstable and should be prepared as required.[3]

#### 2. Procedure

• Sample Preparation: If the sample contains suspended solids, filter it through a 0.45  $\mu$ m membrane filter.

#### · Reaction:

- To 50 mL of the sample (or an aliquot diluted to 50 mL) in a volumetric flask, add 1 mL of the color reagent.
- Mix thoroughly and allow the color to develop for at least 20 minutes but no longer than 2 hours.[2]

#### Measurement:

- Measure the absorbance of the solution at 540 nm using a spectrophotometer.
- Use a reagent blank (deionized water treated with the color reagent) to zero the spectrophotometer.

#### Calibration:

- Prepare a series of nitrite standards by diluting the standard nitrite solution.
- Treat the standards in the same manner as the samples.
- Plot a calibration curve of absorbance versus nitrite concentration.



• Determine the nitrite concentration of the sample from the calibration curve.

Protocol 2: Determination of Nitrate + Nitrite Nitrogen in Water

This protocol includes a cadmium reduction step to determine the total concentration of nitrate and nitrite.

#### 1. Additional Reagents

- Ammonium Chloride-EDTA Solution: Dissolve 85 g of ammonium chloride (NH<sub>4</sub>Cl) and 0.1 g of disodium ethylenediaminetetraacetate (EDTA) in 900 mL of deionized water. Adjust the pH to 8.5 with concentrated ammonium hydroxide and dilute to 1 L.[3]
- Copper-Cadmium Granules: Prepare as per EPA method 353.2 or obtain commercially prepared granules.

#### 2. Procedure

- Cadmium Reduction Column Preparation: Prepare the reduction column as described in EPA method 353.2.
- Sample Preparation:
  - If necessary, filter the sample through a 0.45 μm membrane filter.
  - Adjust the pH of an appropriate volume of sample to between 7 and 9 using a pH meter and dilute HCl or NaOH.

#### Reduction:

- Pass the pH-adjusted sample through the prepared copper-cadmium reduction column at a flow rate of 7-10 mL/min.
- Collect the reduced sample.
- Color Development and Measurement:



 Follow the same procedure for color development and measurement as described in Protocol 1, using the reduced sample.

#### • Calculation:

- The result from this protocol represents the total nitrate + nitrite nitrogen concentration.
- To determine the nitrate concentration, subtract the nitrite concentration obtained from Protocol 1 from the total nitrate + nitrite concentration.

## **Data Presentation**

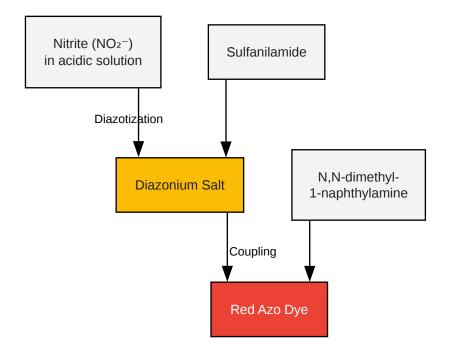
Table 1: Summary of Quantitative Data for Nitrite/Nitrate Analysis

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	515 nm - 548 nm	[6][7]
Applicable Concentration Range	0.05 - 10.0 mg/L NO <sub>3</sub> N + NO <sub>2</sub> N	[3][4]
Detection Limit (Nitrite)	5 x 10 <sup>-4</sup> mg/L	[7]
Linear Range (Nitrite)	0.01 - 1.70 mg/L	[7]
Sample Holding Time (Nitrate + Nitrite)	28 days (preserved at 4°C with H <sub>2</sub> SO <sub>4</sub> )	[5]
Sample Holding Time (Nitrite alone)	48 hours (refrigerated at 4°C)	[5]

## **Visualizations**

Diagram 1: Chemical Reaction Pathway for Nitrite Detection



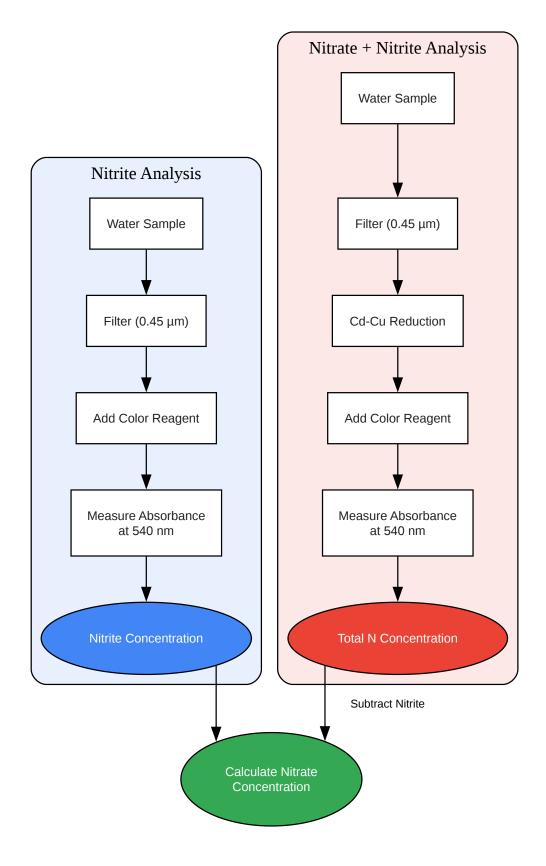


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Caption: Griess reaction pathway for nitrite detection.

Diagram 2: Experimental Workflow for Nitrate and Nitrite Analysis





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Caption: Workflow for separate and combined analysis of nitrite and nitrate.



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